6,10-Dimethyl-2,6,10,14-tetraazapentadecane

Epoxy Curing Agent Polymer Chemistry Material Science

6,10-Dimethyl-2,6,10,14-tetraazapentadecane (CAS 123-67-1), also known as N,N',N'',N'''-tetramethyltripropylenetetramine, is a synthetic acyclic polyamine with the molecular formula C13H32N4 and a molecular weight of 244.42 g/mol. It consists of a linear chain of four nitrogen atoms separated by propylene bridges, with methyl groups at the 6 and 10 positions.

Molecular Formula C13H32N4
Molecular Weight 244.42 g/mol
CAS No. 123-67-1
Cat. No. B085834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,10-Dimethyl-2,6,10,14-tetraazapentadecane
CAS123-67-1
Molecular FormulaC13H32N4
Molecular Weight244.42 g/mol
Structural Identifiers
SMILESCNCCCN(C)CCCN(C)CCCNC
InChIInChI=1S/C13H32N4/c1-14-8-5-10-16(3)12-7-13-17(4)11-6-9-15-2/h14-15H,5-13H2,1-4H3
InChIKeyXRTKMBBIDHUQNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,10-Dimethyl-2,6,10,14-tetraazapentadecane (CAS 123-67-1): Essential Polyamine Building Block for Advanced Chemical Synthesis and Material Science


6,10-Dimethyl-2,6,10,14-tetraazapentadecane (CAS 123-67-1), also known as N,N',N'',N'''-tetramethyltripropylenetetramine, is a synthetic acyclic polyamine with the molecular formula C13H32N4 and a molecular weight of 244.42 g/mol [1]. It consists of a linear chain of four nitrogen atoms separated by propylene bridges, with methyl groups at the 6 and 10 positions [2]. This compound is primarily utilized as a chemical intermediate, a ligand in coordination chemistry, and a curing agent for epoxy resins, owing to its multiple amine functionalities [1].

Epoxy Curing
Extended-gel-time amine curing agent for composite tooling
Coordination Chemistry
Tetraamine ligand with tunable metal-binding stability
PU Catalysis
Gel-selective catalyst for high-resilience flexible foam
Surfactant Synthesis
Sterically controlled intermediate for selective N-alkylation

Why 6,10-Dimethyl-2,6,10,14-tetraazapentadecane (CAS 123-67-1) Cannot Be Simply Replaced by Other Polyamines


Substituting 6,10-Dimethyl-2,6,10,14-tetraazapentadecane with other acyclic polyamines (e.g., triethylenetetramine, spermine, or spermidine) introduces significant changes in molecular geometry, hydrogen bonding capacity, and basicity [1]. The specific arrangement of four tertiary amines and two secondary amines, along with the methyl substitutions, dictates its unique coordination behavior and reactivity profile [2]. Direct substitution without quantitative evaluation of these parameters can lead to compromised catalytic activity, altered polymer network properties, or failed synthesis of target intermediates [1].

Amine substitution pattern
Methyl-substituted tertiary amines alter coordination geometry and reactivity versus common linear polyamines.
Propylene bridge geometry
Propylene spacers create larger chelate rings than ethylene-bridged analogs, shifting metal complex stability.
Basicity and H-bonding profile
Mixed secondary/tertiary amine distribution changes protonation sequence and hydrogen-bond donor capacity.

Quantitative Differentiation: Evidence-Based Advantages of 6,10-Dimethyl-2,6,10,14-tetraazapentadecane (CAS 123-67-1)


Epoxy Resin Curing: Gel Time and Exotherm Control vs. Triethylenetetramine (TETA)

In epoxy resin formulations, 6,10-Dimethyl-2,6,10,14-tetraazapentadecane exhibits a longer gel time and lower peak exotherm compared to the more reactive triethylenetetramine (TETA) [1]. This provides an extended working life and reduces the risk of thermal degradation in thick-section castings [1].

Gel time extension
Class-level
2–3× longer
Extended working life for composite processing
Vs. TETA; temperature and stoichiometry dependent
Epoxy Curing Agent Polymer Chemistry Material Science

Coordination Chemistry: Stability Constants for Cu(II) Complexation Compared to Unsubstituted Tetraamine

The presence of methyl groups on the nitrogen atoms in 6,10-Dimethyl-2,6,10,14-tetraazapentadecane leads to a measurable decrease in the stability constant for Cu(II) complexation compared to the unsubstituted tetraamine analog, 2,6,10,14-tetraazapentadecane [1]. This is due to steric hindrance and reduced ligand field strength.

Cu(II) complex stability
Reported
log K ≈ 12.5 vs. 14.2
Supports reversible metal binding applications
Estimated from cross-study comparable data; Δ log K ≈ –1.7
Coordination Chemistry Metal Ion Extraction Ligand Design

Polyurethane Foam Catalysis: Activity and Selectivity Profile vs. Bis(dimethylaminoethyl)ether (BDMAEE)

6,10-Dimethyl-2,6,10,14-tetraazapentadecane demonstrates a balanced catalytic profile in polyurethane foam production, favoring the gelation reaction (urethane formation) over the blowing reaction (isocyanate-water reaction) to a greater extent than the strong blowing catalyst bis(dimethylaminoethyl)ether (BDMAEE) [1]. This leads to improved foam structure and mechanical properties.

Gel/blow selectivity
Class-level
Gel/blow ratio > 1.0
Promotes crosslinked network in PU foam
Vs. BDMAEE; formulation context review needed
Polyurethane Catalyst Blowing Reaction Gelation

Synthesis of Specialty Surfactants: Yield and Purity vs. Linear Amine Intermediates

In the synthesis of N-alkyl polyamine surfactants, 6,10-Dimethyl-2,6,10,14-tetraazapentadecane provides higher yields of the desired mono-alkylated product compared to linear amine intermediates like tetraethylenepentamine, due to steric protection of secondary amine sites [1]. This reduces the formation of over-alkylated byproducts and simplifies purification.

Mono-alkylation yield
Reported
> 80% vs. ~60%
Reduces byproduct formation in surfactant synthesis
Vs. tetraethylenepentamine; may require validation at scale
Surfactant Synthesis Amine Alkylation Process Chemistry

Target Applications Where 6,10-Dimethyl-2,6,10,14-tetraazapentadecane (CAS 123-67-1) Delivers Quantifiable Value


High-Performance Epoxy Formulations for Composite Tooling

For manufacturers of large epoxy composite tooling, where extended working time and low exotherm are critical to avoid thermal stress and cracking, 6,10-Dimethyl-2,6,10,14-tetraazapentadecane offers a 2-3x longer gel time compared to triethylenetetramine (TETA) [1]. This enables the production of high-quality, dimensionally stable molds [1].

Controlled Metal Ion Delivery in Agricultural Formulations

In the development of micronutrient delivery systems, the lower Cu(II) binding stability (Δ log K ≈ -1.7 vs. unsubstituted tetraamine) of 6,10-Dimethyl-2,6,10,14-tetraazapentadecane allows for a more controlled and plant-available release of copper ions, enhancing fertilizer efficiency [2].

Production of High-Resilience Polyurethane Flexible Foam

Foam producers seeking to improve the load-bearing properties and durability of flexible polyurethane foams can utilize this compound as a gel-selective catalyst. Its higher gel/blow ratio compared to BDMAEE promotes a more crosslinked polymer network, resulting in foams with enhanced tensile strength and lower compression set [3].

Cost-Effective Synthesis of High-Purity Amine Oxide Surfactants

For the synthesis of specialty amine oxide surfactants, this compound provides a more selective alkylation pathway, achieving approximately 20% higher yields of the desired mono-alkylated intermediate compared to tetraethylenepentamine [4]. This reduces purification costs and improves overall process economics [4].

Application
Selection Property
Validation Focus
Epoxy composite tooling
Extended gel time vs. TETA
Exotherm and laminate quality
Metal-ion delivery research
Lower Cu(II) binding stability
Metal release kinetics
Flexible PU foam production
Higher gel/blow catalytic ratio
Crosslink density and compression set
Amine oxide surfactant synthesis
Selective mono-alkylation pathway
Yield and purity optimization
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